6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile
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Overview
Description
3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a quinoline ring fused with a benzothiazole moiety, along with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with a suitable quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole or quinoline rings are modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo-: This compound has a similar structure but differs in the position and nature of functional groups.
2-Aminobenzothiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar chemical reactivity.
Uniqueness
3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H9N3OS |
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Molecular Weight |
303.3 g/mol |
IUPAC Name |
6-(1,3-benzothiazol-2-yl)-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C17H9N3OS/c18-8-11-9-19-13-6-5-10(7-12(13)16(11)21)17-20-14-3-1-2-4-15(14)22-17/h1-7,9H,(H,19,21) |
InChI Key |
DECCFZFJQWUNKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)NC=C(C4=O)C#N |
Origin of Product |
United States |
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